Roridin L2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

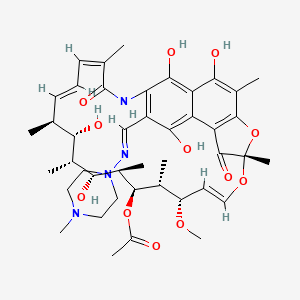

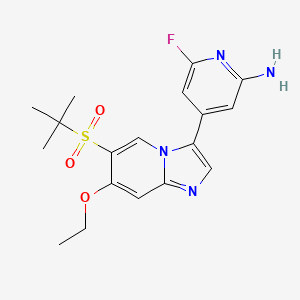

Roridin L2 is a fungal metabolite and a biosynthetic precursor of Satratoxin G . It is known to possess little in vitro or in vivo toxic activity .

Synthesis Analysis

Roridin L2 is a putative biosynthetic precursor of Satratoxin G . It is produced by the filamentous fungus Stachybotrys chartarum .Molecular Structure Analysis

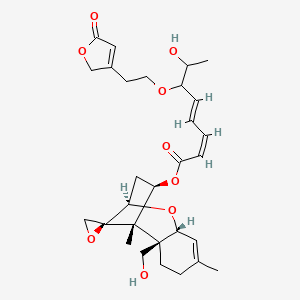

The molecular formula of Roridin L2 is C29H38O9 . Its systematic name is (4beta)-15-Hydroxy-12,13-epoxytrichothec-9-en-4-yl (2Z,4E)-7-hydroxy-6-[2-(5-oxo-2,5-dihydro-3-furanyl)ethoxy]-2,4-octadienoate .Physical And Chemical Properties Analysis

Roridin L2 has a molecular weight of 530.6 . It is an oil in its pure form .Scientific Research Applications

Biosynthetic Precursor of Satratoxin G

Roridin L2 is a fungal metabolite and is known to be a biosynthetic precursor of Satratoxin G . This means it plays a crucial role in the production of Satratoxin G, a potent mycotoxin produced by certain species of fungi.

Role in Mycotoxin Production

Roridin L2 is part of the group of compounds known as macrocyclic trichothecenes . These compounds are produced by certain types of fungi and are known for their toxic effects. They play a significant role in the production of mycotoxins, which are toxic compounds produced by fungi.

Neurotoxicity Studies

Macrocyclic trichothecenes, including Roridin L2, have been studied for their potential to induce neurotoxicity . These studies are crucial for understanding the impact of these compounds on the nervous system and can help in the development of treatments for conditions caused by exposure to these toxins.

Oxidative Stress-Associated Pathways

Research has shown that macrocyclic trichothecenes can induce neurotoxicity through oxidative stress-associated pathways . This makes Roridin L2 a valuable compound for studying these pathways and understanding how they contribute to neurotoxicity.

Environmental Contamination Studies

Roridin L2, along with other macrocyclic trichothecenes, can be found in environments contaminated by certain types of fungi . Therefore, it can be used in environmental studies to understand the extent and impact of fungal contamination.

Toxicity Assessment

Roridin L2 can be used in toxicity assessments due to its low in vitro and in vivo toxic activity . This makes it a useful compound for studying the toxic effects of macrocyclic trichothecenes without causing significant harm.

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

It is known to possess little in vitro or in vivo toxic activity . As a precursor to Satratoxin G, it may share some mechanisms of action, but this requires further investigation.

Result of Action

Roridin L2 is known to possess little in vitro or in vivo toxic activity

Action Environment

The action of Roridin L2 may be influenced by environmental factors. For instance, the production of Roridin L2 by Stachybotrys chartarum is modulated by environmental factors such as substrate composition and quality, humidity, and temperature . These factors could potentially influence the action, efficacy, and stability of Roridin L2.

properties

IUPAC Name |

[(1S,2R,7R,9R,11R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (2Z,4E)-7-hydroxy-6-[2-(5-oxo-2H-furan-3-yl)ethoxy]octa-2,4-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O9/c1-18-8-10-28(16-30)23(12-18)37-24-14-22(27(28,3)29(24)17-36-29)38-25(32)7-5-4-6-21(19(2)31)34-11-9-20-13-26(33)35-15-20/h4-7,12-13,19,21-24,30-31H,8-11,14-17H2,1-3H3/b6-4+,7-5-/t19?,21?,22-,23-,24-,27-,28-,29+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIYRVDWRBKREW-JNMAXWDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC(C(C)O)OCCC5=CC(=O)OC5)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)/C=C\C=C\C(C(C)O)OCCC5=CC(=O)OC5)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the difference in neurotoxicity between Satratoxin G and its proposed precursor, Roridin L2?

A1: Research suggests that while Satratoxin G exhibits potent neurotoxicity both in vitro and in vivo, Roridin L2 demonstrates a lack of neurotoxic effects. [, ]. In studies using PC-12 neuronal cells, Satratoxin G induced apoptosis at concentrations of 10-25 ng/ml, whereas Roridin L2 did not show any toxicity even at 1000 ng/ml []. Similar results were observed in vivo, where intranasal exposure to Satratoxin G caused significant apoptosis of olfactory sensory neurons (OSN) and olfactory epithelium atrophy in mice, while Roridin L2, at an equivalent dose, did not cause any noticeable toxicity []. This difference in toxicity, despite the structural similarities, highlights the importance of the macrocyclic structure in Satratoxin G for its neurotoxic activity.

Q2: Can Roridin L2 be found in straw, and if so, at what levels?

A2: A study investigating the presence of various mycotoxins in straw samples across Germany found Roridin L2 in one barley straw sample []. This sample contained a mixture of macrocyclic trichothecenes, including Satratoxin G and F, Roridin E, Verrucarin J, and Roridin L2, with a total concentration measured as Roridin A equivalents of 183 μg/kg []. This finding suggests that Roridin L2, along with other macrocyclic trichothecenes, can be present in straw, although its occurrence seems less frequent compared to other mycotoxins like deoxynivalenol or zearalenone.

Q3: How is Roridin L2 produced and purified for research purposes?

A3: Researchers have developed a method for producing and isolating Roridin L2 from cultures of Stachybotrys chartarum []. This method involves culturing the fungus on rice, followed by extraction with acetonitrile. The extract is then subjected to silica-gel chromatography and further purified using C18 reverse-phase liquid chromatography. The purity of Roridin L2 is confirmed through techniques like electrospray ionization/collision-induced dissociation (ESI-CID) tandem mass spectrometry []. This method enables researchers to obtain sufficient quantities of pure Roridin L2 for further investigation of its properties and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.